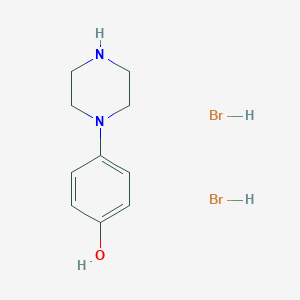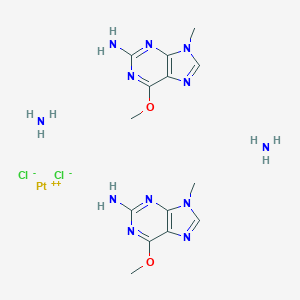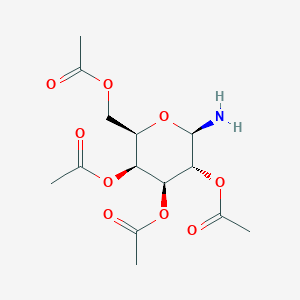
(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, "(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate," is closely related to the compounds discussed in the provided papers. Although the exact compound is not described, the papers provide insights into similar structures. For instance, the first paper discusses a crystal structure with a 3,4-dihydro-2H-pyran ring in a distorted half-boat conformation, which is a structural motif that might be relevant to the compound . The second paper describes a compound formed by a Koenigs–Knorr reaction, which is a method that could potentially be used for synthesizing the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves the Koenigs–Knorr reaction, which is a glycosylation reaction that could be applicable to the synthesis of the compound of interest . This reaction typically involves the coupling of a glycosyl halide with an alcohol, which in the case of the compound from the second paper, was n-propanol . The synthesis details for the exact compound are not provided, but the method could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the compound of interest is likely to share features with the compounds described in the papers. The 3,4-dihydro-2H-pyran ring system is a common scaffold, and the conformation of this ring can impact the overall molecular geometry . The chair conformation of the central ring, as seen in the second paper, is a stable conformation that is often observed in pyran rings and could be expected in the compound of interest as well .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest can be inferred from the related structures. The presence of multiple acetyloxy groups suggests that the compound is likely to be polar and may have significant solubility in organic solvents. The crystal structure information from the first paper indicates that the compound may form supramolecular chains in the solid state, which could influence its crystallization behavior . The lack of significant intermolecular interactions such as hydrogen bonds, as noted in the second paper, could also be relevant to the compound's physical properties .
Scientific Research Applications
Synthesis and Structural Insights
This compound, due to its structural complexity, is often involved in studies focusing on synthetic methods and crystallography to understand its properties and potential applications further. For example, research conducted by Mönch et al. (2013) on a closely related compound, n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside, highlights the synthetic pathways involving Koenigs–Knorr reactions and provides insights into the crystal structure, emphasizing the chair conformation of the central ring without significant hydrogen bonds Mönch, B., Emmerling, F., Kraus, W., Becker, R., & Nehls, I. (2013).
Chemical Modifications and Derivatives
The versatility of this compound is further illustrated by research into its derivatives and reactions. For instance, Mohammed et al. (2020) synthesized a new sugar imine molecule, showcasing the compound's utility in creating novel molecules through click chemistry reactions, highlighting its role in advancing synthetic organic chemistry and potentially new materials or pharmaceuticals Mohammed, M. J., Kadhum, A. A. H., Mohammed, A. I., & Al Rekabi, S. H. A. (2020).
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-aminooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5,15H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVYBLMOENOGGK-MBJXGIAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464577 |
Source


|
| Record name | (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate | |
CAS RN |
58484-22-3 |
Source


|
| Record name | (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





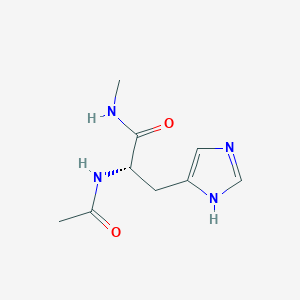
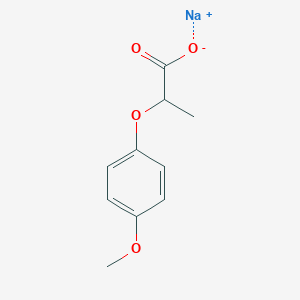
![[(1S,2S)-2-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B142127.png)

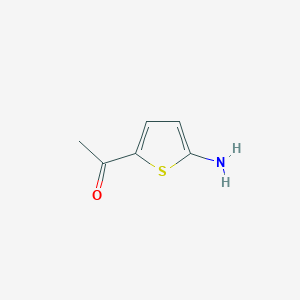

![(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one](/img/structure/B142133.png)
